molecular formula C11H12N2OS B12993949 2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde

2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B12993949
M. Wt: 220.29 g/mol
InChI Key: HSXUROVRFQQGSV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate thiazole and pyrrole derivatives. One common method involves the reaction of 2,5-dimethylthiazole with a pyrrole derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-(5-methylthiazol-2-yl)-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of thiazole and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2,5-dimethyl-1-(5-methyl-1,3-thiazol-2-yl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-7-4-10(6-14)9(3)13(7)11-12-5-8(2)15-11/h4-6H,1-3H3

InChI Key

HSXUROVRFQQGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=NC=C(S2)C)C)C=O

Origin of Product

United States

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